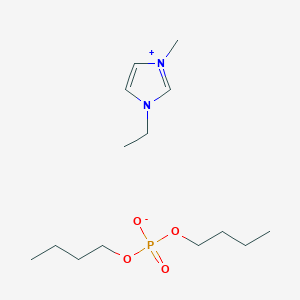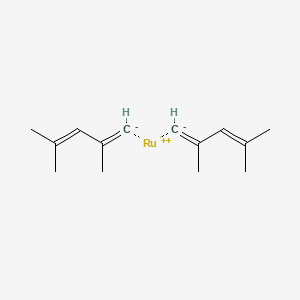
Bis(2,4-dimethylpentadienyl)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dimethylpentadienyl)ruthenium(II): bis(η5-2,4-dimethylpentadienyl)ruthenium(II) , is a coordination compound with the molecular formula Ru(C7H11)2 . This compound is characterized by its two 2,4-dimethylpentadienyl ligands bound to a central ruthenium atom. It is a member of the broader class of organometallic compounds, which are known for their applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-dimethylpentadienyl)ruthenium(II) typically involves the reaction of ruthenium precursors with 2,4-dimethylpentadiene. One common method includes the use of ruthenium(IV) complexes derived from isoprene. The reaction proceeds under controlled conditions to yield the desired product in high yield .
Industrial Production Methods: While specific industrial production methods for bis(2,4-dimethylpentadienyl)ruthenium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dimethylpentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides, such as ruthenium dioxide (RuO2).
Reduction: It can be reduced under specific conditions to yield lower oxidation state ruthenium complexes.
Substitution: The 2,4-dimethylpentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions are facilitated by the presence of other dienes or cyclopentadienes.
Major Products:
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
Scientific Research Applications
Chemistry: Bis(2,4-dimethylpentadienyl)ruthenium(II) is used as a precursor in the chemical vapor deposition (CVD) of ruthenium and ruthenium oxide thin films. These films are essential in microelectronics and catalysis .
Biology and Medicine:
Industry: In the industrial sector, this compound is valuable for its catalytic properties, particularly in hydrogenation and polymerization reactions .
Mechanism of Action
The mechanism by which bis(2,4-dimethylpentadienyl)ruthenium(II) exerts its effects is primarily through its ability to act as a catalyst. The ruthenium center facilitates various chemical transformations by providing a site for substrate binding and activation. The 2,4-dimethylpentadienyl ligands stabilize the ruthenium center and influence its reactivity. In catalytic cycles, the compound can undergo oxidative addition, reductive elimination, and ligand exchange processes .
Comparison with Similar Compounds
- Bis(cyclopentadienyl)ruthenium(II)
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Tris(triphenylphosphine)ruthenium(II) dichloride
Comparison: Bis(2,4-dimethylpentadienyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other ruthenium complexes. For instance, bis(cyclopentadienyl)ruthenium(II) has different electronic and steric properties due to the cyclopentadienyl ligands, leading to variations in catalytic behavior and applications .
Properties
CAS No. |
85908-78-7 |
|---|---|
Molecular Formula |
C14H18Ru |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-methanidyl-2-methylpenta-1,3-diene;ruthenium(6+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-6(2)5-7(3)4;/h2*1H,3H2,2,4H3;/q2*-3;+6 |
InChI Key |
YGFLYAVWQWHHGI-UHFFFAOYSA-N |
SMILES |
CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2] |
Canonical SMILES |
CC(=[C-]C(=[CH-])C)[CH2-].CC(=[C-]C(=[CH-])C)[CH2-].[Ru+6] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
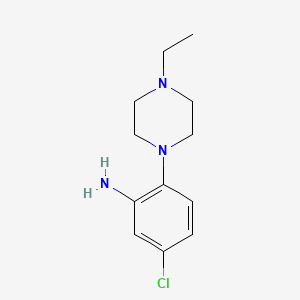
![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)

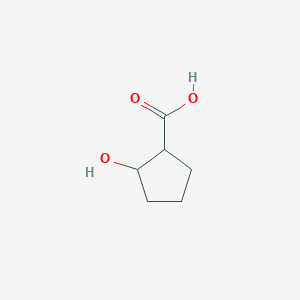
![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)
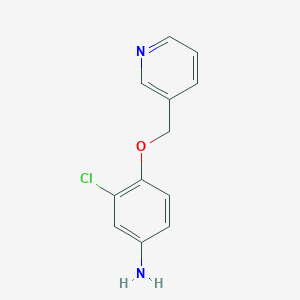

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)

![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)
